molecular formula C21H30N2O4S B2578719 N-(3-(diethylamino)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 1040642-72-5

N-(3-(diethylamino)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B2578719
CAS RN: 1040642-72-5
M. Wt: 406.54
InChI Key: HKPCJXYEEPCQAG-UHFFFAOYSA-N
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Description

N-(3-(diethylamino)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H30N2O4S and its molecular weight is 406.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radioligand Development Facile synthesis methods for N-(3-(diethylamino)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide derivatives have been developed, showcasing their potential as selective CB2 radioligands for PET imaging. The synthesis involves a high-yield process, demonstrating the chemical's adaptability for radiotracer production with significant implications for neurological research and diagnostic applications (Gao, Xu, Wang, & Zheng, 2014).

Antitumor Activity and Molecular Characterization Research into sulfonamide libraries has identified compounds with significant antitumor activity, including derivatives of this compound. These compounds act as potent cell cycle inhibitors and have shown preliminary clinical activities in phase I settings. The use of high-density oligonucleotide microarray analysis has facilitated the understanding of gene expression changes induced by these compounds, offering insights into their pharmacophore structures and drug-sensitive pathways (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Electrochemical and Spectroelectrochemical Properties Studies have focused on the electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines derived from this compound. These properties are critical for understanding the redox behavior of metal complexes and have implications for applications in electronic devices, sensors, and photodynamic therapy (Kantekin, Sarkı, Koca, Bekircan, Aktaş, Kobak, & Sağlam, 2015).

Photosensitizing Properties for Photodynamic Therapy The synthesis and characterization of zinc phthalocyanine derivatives substituted with this compound have been explored for their photosensitizing properties. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Computational Studies Extensive structural and computational studies on this compound derivatives have been conducted to elucidate their molecular properties. Crystallographic analyses alongside quantum chemical calculations have provided valuable insights into their structural characteristics, interactions, and potential biological activities (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).

properties

IUPAC Name

N-[3-(diethylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S/c1-5-22(6-2)15-19(24)16-23(18-9-11-20(27-4)12-10-18)28(25,26)21-13-7-17(3)8-14-21/h7-14,19,24H,5-6,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPCJXYEEPCQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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